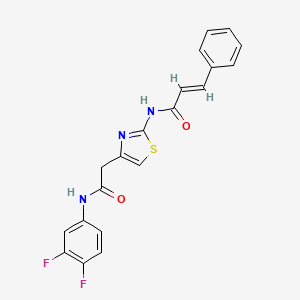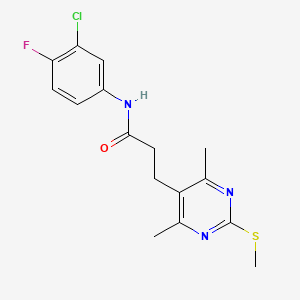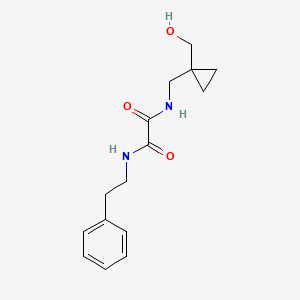![molecular formula C19H16S2 B2453183 [Bis(phenylsulfanyl)methyl]benzene CAS No. 7695-69-4](/img/structure/B2453183.png)
[Bis(phenylsulfanyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylbis(phenylthio)methane, also known as (Phenylmethylene)bis(phenylsulfane), Benzaldehyde Diphenyl Dithioacetal, or α,α-Bis(phenylthio)toluene, is a chemical compound with the molecular formula C19H16S2 and a molecular weight of 308.46 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
The synthesis of Phenylbis(phenylthio)methane involves the reaction of Diiodomethane with PhSNa, which is generated from PhSH and NaOH in ethanol . More recent methods use Dichloromethane (CH2Cl2) either in the presence of triethylamine or under phase-transfer conditions with Potassium Carbonate and Benzyltriethylammonium Chloride .Molecular Structure Analysis
The molecular structure of Phenylbis(phenylthio)methane is characterized by two phenylthio groups attached to a central methane group . The 3D structure of the molecule can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
Phenylbis(phenylthio)methane is a solid at 20 degrees Celsius . It has a melting point of 48.0 to 52.0 °C and a boiling point of 184 °C/1 mmHg . It is soluble in toluene .Scientific Research Applications
Electrochemical Oxidation in Organic Synthesis Phenylbis(phenylthio)methane has been utilized in the field of organic synthesis, specifically in the electrochemical oxidation of organosilicon compounds. This process involves the deprotonation of compounds like phenylthio(trimethylsilyl)methane and their subsequent alkylation with electrophiles, leading to the formation of products such as dimethyl acetals or methyl esters (Yoshida, Matsunaga, Murata, & Isoe, 1991).
Synthon in Electrophilic and Nucleophilic Reactions The compound has shown versatility as a synthon, undergoing electrophilic alkylation followed by nucleophilic allylation or propargylation. This reactivity is significantly influenced by the choice of Lewis acid, which can yield different products (Sato, Okura, Otera, & Nozaki, 1987).
Coordination Chemistry and Polymer Formation In coordination chemistry, Phenylbis(phenylthio)methane reacts with metal compounds like Na2[PdX4] or K2[PtX4] to form complexes with planar trans-[ML2X2] structures. It also plays a role in forming insoluble polymers with compounds like palladium (Murray, Levason, & Tuttlebee, 1981).
Organic Synthesis and Ring Closing Metathesis In organic synthesis, it's utilized for the synthesis of organosulfur compounds. The compound is particularly important in reductive lithiation of alkyl or arylthioesters and in the ring closing metathesis of titanium carbene complex prepared from thioacetals (Lee et al., 2005).
Mass Spectral Studies and Ligand Fragmentation Mass spectral studies of bis(phenylthio)methane have provided insights into the fragmentation patterns of this compound and related ligands, contributing to a better understanding of their structural properties (McAuliffe, Mccullough, Sedgwick, & Levason, 1978).
Deprotonation and Carbanion Chemistry The compound has been studied for its efficiency in deprotonation processes, demonstrating significant behavior differences in the formation of carbanions, which are crucial intermediates in various organic reactions (Gros, Hansen, & Caubére, 1996).
Synthesis of Polyanionic Synthons Phenylbis(phenylthio)methane is used in the synthesis of polyanionic synthons, contributing to the development of various organic compounds, including dihydroxy thioethers and allylic alcohols (Foubelo, Gutiérrez, & Yus, 1999).
Characterization of Oxidation Products The oxidation of bis(phenylthio)methane to bis(phenylsulphinyl)methane has been characterized using nuclear magnetic resonance, contributing to the understanding of the structure and properties of these compounds (Greene & Shevlin, 1971).
Supramolecular Polymers and Luminescence Properties The compound has been used in the formation of coordination polymers with metals like copper(I) halides, affecting the dimensionality, cluster size, and luminescence properties of these polymers (Knorr et al., 2014).
Electrophilic Difluoro(phenylthio)methylation Studies have explored the electrophilic difluoro(phenylthio)methylation process, examining the generation, stability, and reactivity of α-fluorocarbocations, which are significant in various chemical reactions (Betterley et al., 2013).
Supramolecular Polymers Synthesis and Characterization Its role in the synthesis and characterization of supramolecular polymers, particularly with gold(I) dithioether, has been examined, contributing to the understanding of luminescence and structural properties (Awaleh et al., 2008).
Safety and Hazards
Phenylbis(phenylthio)methane may cause long-lasting harmful effects to aquatic life . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant . It is recommended to handle this compound with appropriate personal protective equipment .
Mechanism of Action
Target of Action
Phenylbis(phenylthio)methane is a chemical compound with the molecular formula C19H16S2 It’s often used as an intermediate in organic synthesis .
Mode of Action
It’s known that it can be used as a heat stabilizer and antioxidant .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents like dimethylformamide and chloroform, but insoluble in water . This suggests that its bioavailability might be influenced by these properties.
Action Environment
The action, efficacy, and stability of Phenylbis(phenylthio)methane can be influenced by various environmental factors. For instance, it’s known that the compound is stable under normal temperatures and pressures . It should be noted that the compound may cause long-lasting harmful effects to aquatic life .
Properties
IUPAC Name |
bis(phenylsulfanyl)methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16S2/c1-4-10-16(11-5-1)19(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXZQHRYDJLRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7695-69-4 |
Source


|
| Record name | ALPHA,ALPHA-BIS(PHENYLTHIO)TOLUENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,4-Trifluoro-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}butan-1-one](/img/structure/B2453107.png)
![1-(4-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2453108.png)


![N-(8-Oxaspiro[4.5]decan-4-yl)prop-2-enamide](/img/structure/B2453113.png)



![(E)-N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2453119.png)



